Methyl 8-(2-octylcyclopropyl)octanoate

Description

Propriétés

Numéro CAS |

10152-62-2 |

|---|---|

Formule moléculaire |

C20H38O2 |

Poids moléculaire |

310.5 g/mol |

Nom IUPAC |

methyl 8-(2-octylcyclopropyl)octanoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |

Clé InChI |

WKDUVICSOMXTKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)OC |

SMILES canonique |

CCCCCCCCC1CC1CCCCCCCC(=O)OC |

Origine du produit |

United States |

An In-Depth Technical Guide to Methyl 8-(2-octylcyclopropyl)octanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 8-(2-octylcyclopropyl)octanoate, a saturated fatty acid methyl ester (FAME) containing a cyclopropane ring. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed synthesis protocol, analytical characterization methods, and its potential applications in various scientific fields.

Introduction: The Significance of the Cyclopropane Moiety

Methyl 8-(2-octylcyclopropyl)octanoate, also known by synonyms such as Methyl dihydrosterculate and Methyl cis-9,10-methyleneoctadecanoate, is a C20 fatty acid methyl ester.[1][2] Its defining feature is the presence of a cyclopropane ring within the aliphatic chain. This small, strained ring imparts unique conformational rigidity and electronic properties compared to its unsaturated or saturated linear counterparts. In the realm of drug discovery and materials science, the incorporation of a cyclopropane ring can significantly influence a molecule's metabolic stability, membrane interaction, and overall biological activity.[3] This guide will explore the synthesis and properties of this intriguing molecule, providing a foundational understanding for its potential exploitation in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 8-(2-octylcyclopropyl)octanoate is characterized by an octanoate methyl ester and an octyl group attached to a cyclopropane ring. The molecule has the chemical formula C₂₀H₃₈O₂ and a molecular weight of 310.5 g/mol .[1][2]

The stereochemistry of the substituents on the cyclopropane ring is a critical aspect of the molecule's structure, giving rise to cis and trans isomers. The cis isomer, where the two alkyl chains are on the same face of the cyclopropane ring, is often the target of synthesis due to its prevalence in natural products.

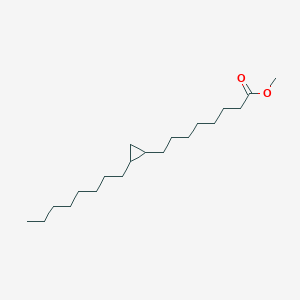

Caption: 2D representation of Methyl 8-(2-octylcyclopropyl)octanoate.

Table 1: Physicochemical Properties of Methyl 8-(2-octylcyclopropyl)octanoate

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |

| Molecular Weight | 310.5 g/mol | [1][2] |

| XLogP3 | ~6.3-8.3 | [1][3] |

| Physical State | Liquid | [4] |

| Purity (typical) | >98% | [4] |

The high lipophilicity, as indicated by the XLogP3 value, suggests that this molecule has a strong affinity for lipid environments and is likely to be poorly soluble in aqueous media.[3] This property is crucial when considering its potential biological applications, such as integration into cell membranes.[3]

Synthesis of Methyl 8-(2-octylcyclopropyl)octanoate

The most common and effective method for synthesizing cyclopropane-containing fatty acid methyl esters is the Simmons-Smith cyclopropanation of the corresponding unsaturated fatty acid methyl ester.[5][6] This reaction involves the use of a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification), to stereospecifically add a methylene group across the double bond of an alkene.[5][6]

The synthesis of cis-Methyl 8-(2-octylcyclopropyl)octanoate starts from methyl oleate (cis-methyl octadec-9-enoate). The Simmons-Smith reaction is known for its stereospecificity, meaning the cis configuration of the starting alkene is retained in the cyclopropane product.[5]

Caption: Workflow for the synthesis of Methyl 8-(2-octylcyclopropyl)octanoate.

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Methyl oleate

-

Anhydrous Dichloromethane (DCM)

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane to a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Carbenoid Formation: To the cooled DCM, add diiodomethane (2.0-3.0 equivalents relative to methyl oleate). Slowly add the diethylzinc solution (2.0-3.0 equivalents) dropwise via the dropping funnel. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Slowly add a solution of methyl oleate (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 8-(2-octylcyclopropyl)octanoate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized Methyl 8-(2-octylcyclopropyl)octanoate. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule, particularly for confirming the presence and stereochemistry of the cyclopropane ring.

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The protons of the cyclopropane ring are significantly shielded and appear in the upfield region of the spectrum, which is typically devoid of other signals in fatty acid methyl esters.

-

cis-Methylene proton (on the cyclopropane ring): A characteristic signal appears at a highly shielded chemical shift of approximately -0.33 ppm .[1][7][8][9] This upfield shift is a definitive indicator of the cyclopropane ring's presence.

-

trans-Methylene proton (on the cyclopropane ring): This proton resonates further downfield at around 0.55 ppm .[1][8][9]

-

Methine protons (on the cyclopropane ring): The two methine protons attached to the alkyl chains typically appear around 0.64 ppm .[1][8][9]

-

Other characteristic signals:

-

-O-CH₃ (ester methyl group): ~3.67 ppm (singlet)

-

-CH₂-COO- (methylene alpha to carbonyl): ~2.30 ppm (triplet)

-

-(CH₂)n- (bulk methylene chain): ~1.25 ppm (broad singlet)

-

CH₃- (terminal methyl group): ~0.88 ppm (triplet)

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the cyclopropane ring are also shifted significantly upfield compared to other sp³-hybridized carbons.

-

Cyclopropane carbons: The CH₂ and CH carbons of the cyclopropane ring are expected to resonate in the upfield region, with the unsubstituted cyclopropane carbons appearing at approximately -2.7 ppm.[10] For substituted cyclopropanes, these shifts will be further downfield but still in a relatively shielded region.

-

Other characteristic signals:

-

C=O (ester carbonyl): ~174 ppm

-

-O-CH₃ (ester methyl): ~51 ppm

-

Alkyl chain carbons: Ranging from ~14 ppm (terminal CH₃) to ~34 ppm.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of FAMEs. Under electron ionization (EI), the mass spectrum of Methyl 8-(2-octylcyclopropyl)octanoate may not show a strong molecular ion peak (m/z 310).[11][12] The fragmentation pattern is often similar to that of the parent unsaturated ester, methyl oleate.[13]

Key fragmentation patterns for cyclopropane fatty acid methyl esters include characteristic ions that help in identifying the ring's position, though detailed interpretation can be complex.[14] High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and key fragments.

Table 2: Typical Analytical Methods and Expected Results

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Characteristic upfield signals for cyclopropane protons (-0.33, 0.55, 0.64 ppm). Other signals consistent with a long-chain FAME.[1][7][8][9] |

| ¹³C NMR | Chemical Shift (δ) | Upfield signals for cyclopropane carbons. Carbonyl signal around 174 ppm.[10] |

| GC-MS (EI) | Fragmentation | Molecular ion (m/z 310) may be weak or absent. Fragmentation pattern similar to methyl oleate. |

| HPLC | Retention | As a non-polar compound, it will have a long retention time on reverse-phase columns (e.g., C18).[7][13] |

Potential Applications and Future Directions

Methyl 8-(2-octylcyclopropyl)octanoate and similar cyclopropane-containing fatty acids are of significant interest to researchers for several reasons:

-

Building Block in Organic Synthesis: The unique structure of this molecule makes it a valuable starting material or intermediate for the synthesis of more complex molecules, including novel drug candidates.[3]

-

Biological Probes: Due to its lipophilic nature, it can be used to study lipid-protein interactions and the dynamics of biological membranes.[3]

-

Potential Bioactivity: Cyclopropane fatty acids have been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.[3] Further research is needed to fully elucidate the therapeutic potential of this specific compound.

-

Reference Standard: In analytical chemistry, it can serve as a reference standard for the identification and quantification of cyclopropane fatty acids in natural products and biological samples.[3]

The rigid and unique conformation conferred by the cyclopropane ring can lead to enhanced metabolic stability in a physiological environment, a desirable trait in drug design. Future research could focus on the synthesis of derivatives of Methyl 8-(2-octylcyclopropyl)octanoate to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

Methyl 8-(2-octylcyclopropyl)octanoate is a fascinating molecule with unique structural features and significant potential for a range of scientific applications. This guide has provided a detailed overview of its chemical structure, a robust synthesis protocol based on the Simmons-Smith reaction, and a comprehensive approach to its analytical characterization. For researchers and professionals in drug development, a thorough understanding of these fundamental aspects is crucial for unlocking the full potential of this and other cyclopropane-containing molecules.

References

-

PubChem. Methyl 8-(2-octylcyclopropyl)octanoate. [Link]

-

Ruiz, A., et al. (2025). ¹H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International, 117713. [Link]

-

Christie, W. W., et al. (1967). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 2(3), 225-230. [Link]

-

Di Miceli, M., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41783–41790. [Link]

-

Hanus, L. O., Goldshlag, P., & Dembitsky, V. M. (2009). IDENTIFICATION OF CYCLOPROPYL FATTY ACIDS IN WALNUT (JUGLANS REGIA L.) OIL. Biomedical Papers, 153(2), 155-158. [Link]

-

AOCS. Branched-Chain and Cyclic Fatty Acids. [Link]

-

Di Miceli, M., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. Journal of Analytical Methods in Chemistry, 2018, 8561384. [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

-

PubChem. cis-8-(2-Octylcyclopropyl) octanoic acid. [Link]

-

PubChem. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-. [Link]

-

PubChem. Methyl 8-(2-hexylcyclopropyl)octanoate. [Link]

-

PubChemLite. 8-(2-octylcyclopropyl)octanoic acid (C19H36O2). [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

Agilent. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. [Link]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

Sources

- 1. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. larodan.com [larodan.com]

- 5. mdpi.com [mdpi.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jeol.com [jeol.com]

- 13. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

An In-depth Technical Guide to Methyl 8-(2-octylcyclopropyl)octanoate: Natural Sources and Biosynthesis

This guide provides a comprehensive technical overview of methyl 8-(2-octylcyclopropyl)octanoate, a fatty acid methyl ester of significant interest due to its unique cyclopropane ring structure. We will delve into its natural occurrences, the intricate biosynthetic pathways responsible for its formation, and the established methodologies for its study. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction: The Chemistry and Significance of Methyl 8-(2-octylcyclopropyl)octanoate

Methyl 8-(2-octylcyclopropyl)octanoate, also known by its common synonyms methyl dihydrosterculate and methyl cis-9,10-methyleneoctadecanoate, is the methyl ester of dihydrosterculic acid. This C19 fatty acid is characterized by a cyclopropane ring incorporated into the fatty acyl chain, a feature that imparts unique chemical and physical properties. While saturated fatty acids are oxidatively stable but rigid, and unsaturated fatty acids are fluid but prone to oxidation, cyclopropane fatty acids (CPFAs) like dihydrosterculic acid offer a compelling combination of oxidative stability and membrane fluidity.

The rigid, strained three-membered ring structure is a key feature, influencing membrane biophysics and providing a target for chemical modifications. These properties make CPFAs and their derivatives valuable for industrial applications, including the synthesis of lubricants, coatings, and cosmetics[1][2]. Furthermore, their role in the stress response of bacteria and their potential interactions with metabolic pathways in animals have made them a subject of intense scientific scrutiny[3][4][5].

Natural Sources and Distribution

Methyl 8-(2-octylcyclopropyl)octanoate, or more commonly its parent fatty acid, dihydrosterculic acid, is not ubiquitous in nature but is found in significant quantities in specific plant families and is also a product of bacterial metabolism.

Plant Kingdom: A Major Reservoir

The most abundant sources of dihydrosterculic acid are found within the plant order Sapindales.

-

Litchi chinensis (Lychee): The seed oil of the lychee fruit is the most prominent natural source of dihydrosterculic acid. It can comprise a remarkable 35% to 48% of the total fatty acids in the seed triglycerides[6][7]. This high concentration makes lychee seeds a primary resource for the extraction and study of this compound.

-

Other Sapindales: Related species within this order are also known to produce CPFAs, although often in lower concentrations than lychee[8][9].

-

Malvales Order (e.g., Cotton): Plants in the Malvales order, such as cotton (Gossypium hirsutum) and Sterculia foetida, also synthesize dihydrosterculic acid[3][10]. In these species, it often serves as a biosynthetic precursor to cyclopropene fatty acids (CPEs) like sterculic acid[11].

The accumulation of dihydrosterculic acid is typically highest in the storage lipids (triacylglycerols) of seeds[2].

| Plant Source | Tissue | Typical Concentration of Dihydrosterculic Acid (% of total fatty acids) |

| Litchi chinensis (Lychee) | Seed Oil | 35 - 48%[6][7][12] |

| Sterculia foetida | Seed Oil | Variable, precursor to sterculic acid[8][10] |

| Gossypium hirsutum (Cotton) | Seed, Root, Stem | Low levels, correlates with GhCPS gene expression[3][9] |

Bacterial Sources

Cyclopropane fatty acids are common constituents of the membrane phospholipids of many bacterial species, where they play a crucial role in adapting to environmental stresses such as acidity and osmotic shock[4]. The modification from an unsaturated fatty acid to a cyclopropane-containing one increases the packing density of the lipid bilayer, reducing membrane permeability.

While many bacteria produce C17 and C19 CPFAs, the specific production of dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is less commonly reported as a major component compared to its isomer, lactobacillic acid (cis-11,12-methyleneoctadecanoic acid). However, bacteria possessing a cyclopropane fatty acid synthase (CFAS) and oleic acid in their membranes are biochemically capable of its synthesis. The characterization of CFAS from various bacteria, including Escherichia coli and Pseudomonas aeruginosa, provides the enzymatic basis for this transformation[4][13][14].

Biosynthesis: The Cyclopropane Fatty Acid Synthase Pathway

The biosynthesis of dihydrosterculic acid from its unsaturated precursor, oleic acid, is a well-defined enzymatic process. The pathway is conserved across bacteria and plants, relying on a key enzyme and a universal methyl donor.

The Core Reaction

The central step is the conversion of an oleoyl group (a cis-Δ9 18-carbon monounsaturated fatty acid) into a cis-9,10-methylene group.

-

Substrate: The substrate is not a free fatty acid but rather an oleoyl group esterified to a phospholipid molecule, typically at the sn-1 or sn-2 position of the glycerol backbone, such as in phosphatidylcholine (PC) or phosphatidylethanolamine (PE)[8][10].

-

Enzyme: The reaction is catalyzed by Cyclopropane Fatty Acid Synthase (CFAS) .

-

Methylene Donor: S-adenosyl-L-methionine (SAM) provides the single carbon (methylene bridge) that is added across the double bond[12].

The overall reaction can be summarized as: Oleoyl-phospholipid + S-adenosyl-L-methionine → Dihydrosterculoyl-phospholipid + S-adenosyl-L-homocysteine

The Enzymatic Mechanism

The CFAS mechanism is proposed to proceed via a carbocation intermediate. S-adenosyl-L-methionine donates a methyl group to the double bond of the oleoyl chain. This is followed by a deprotonation step and subsequent ring closure to form the cyclopropane moiety[12][15]. A bicarbonate ion, often found in the active site of CFAS enzymes, is thought to act as the general base that facilitates this proton abstraction[15].

Caption: Biosynthetic pathway of methyl 8-(2-octylcyclopropyl)octanoate.

Plant vs. Bacterial Cyclopropane Synthases

While the core function is conserved, there are structural differences between plant and bacterial CFAS enzymes. Plant CFAS enzymes, such as the one identified in Sterculia foetida, are notably larger. They often feature a unique N-terminal domain with homology to FAD-containing oxidases, fused to the C-terminal SAM-dependent methyltransferase domain[8]. The function of this N-terminal domain is not fully elucidated but may be involved in substrate presentation or regulation. In contrast, bacterial CFAS enzymes are typically smaller and lack this extensive N-terminal domain[9].

Methodologies for Research and Analysis

The study of methyl 8-(2-octylcyclopropyl)octanoate and its biosynthesis requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Isolation and Characterization

The standard workflow for identifying and quantifying this compound from a natural source involves lipid extraction followed by derivatization and chromatographic analysis.

Step-by-Step Protocol: FAME Analysis by GC-MS

-

Homogenization & Lipid Extraction:

-

Grind the source material (e.g., lychee seeds) to a fine powder.

-

Perform a total lipid extraction using a solvent system like chloroform:methanol (2:1, v/v) according to established methods (e.g., Folch extraction).

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Transesterification (Methylation):

-

To the lipid extract, add a solution of 5% (v/v) sulfuric acid in dry methanol[1].

-

Incubate the mixture at 90°C for 1.5 hours to convert the fatty acids in triacylglycerols and phospholipids into their corresponding fatty acid methyl esters (FAMEs).

-

Stop the reaction by adding water and extract the FAMEs into an organic solvent like hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the hexane extract containing the FAMEs into a GC-MS system.

-

GC Column: A polar capillary column, such as a HP-INNOWax (30 m × 0.25 mm ID, 0.25 µm film thickness), is suitable for separating FAMEs[16].

-

Temperature Program: A typical program starts at a low temperature (e.g., 60-70°C), ramps up to an intermediate temperature (e.g., 160-170°C), and then ramps more slowly to a final temperature of 220-240°C to ensure separation of closely eluting isomers[16][17].

-

Mass Spectrometry: Use electron ionization (EI) at 70 eV. The mass spectrum of methyl 8-(2-octylcyclopropyl)octanoate will show a characteristic molecular ion peak (m/z 310.5) and specific fragmentation patterns that confirm the presence of the cyclopropane ring. Identification is confirmed by matching retention time and mass spectra with an authentic standard.

-

Caption: Experimental workflow for isolation and analysis.

Investigation of Biosynthesis

In Vitro Enzyme Assays: To measure CFAS activity, a cell-free homogenate from the source organism (e.g., developing Sterculia seeds) is used as the enzyme source. The assay mixture typically contains[8]:

-

The cell-free homogenate.

-

A source of oleic acid substrate, such as oleoyl-CoA or total phospholipids from E. coli.

-

Radiolabeled S-[methyl-¹⁴C]adenosylmethionine.

The reaction is incubated, then stopped, and the lipids are saponified. The resulting free fatty acids are extracted, and the incorporation of radioactivity into the cyclopropane fatty acid product is measured by scintillation counting. This confirms the enzyme's ability to transfer the methylene group from SAM to the fatty acid substrate[8].

In Vivo Isotopic Labeling Studies: To confirm the biosynthetic pathway within a living organism, stable or radioactive isotope-labeled precursors are supplied to cell cultures or whole organisms[][19]. For example, expressing a plant CFAS gene in tobacco suspension cells and feeding the cells with [1-¹⁴C]oleic acid and L-[methyl-¹⁴C]methionine demonstrates that both precursors are directly incorporated into the newly synthesized dihydrosterculic acid[8]. This provides definitive proof of the precursor-product relationship in vivo.

Conclusion and Future Directions

Methyl 8-(2-octylcyclopropyl)octanoate and its parent acid are fascinating natural products with a defined biosynthetic pathway centered on the CFAS enzyme. Their high abundance in certain plant seeds, particularly Litchi chinensis, presents opportunities for their use as renewable feedstocks for the chemical industry. For researchers, the study of CFAS enzymes from different organisms offers insights into enzyme evolution and the biophysical regulation of cell membranes. Future work, including the metabolic engineering of oilseed crops to produce high levels of this valuable fatty acid and further exploration of its bioactivities, holds considerable promise.

References

-

(2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. ResearchGate. [Link]

-

Shockey, J., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. [Link]

-

Gontier, E., et al. (2000). Litchi chinensis fatty acid diversity: occurrence of the unusual cyclopropanoic fatty acids. Biochemical Society Transactions, 28(6), 578-80. [Link]

-

Gontier, E., et al. (2016). Litchi chinensis fatty acid diversity: Occurrence of the unusual cyclopropanoic fatty acids. ResearchGate. [Link]

-

Mittendorfer, B., & Sidossis, L. S. (2001). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 42(10), 1717–1728. [Link]

-

Twining, C. W., et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B, 375(1809), 20190641. [Link]

-

Courtois, F., et al. (2006). Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay. Biochimie, 88(8), 1079-87. [Link]

-

Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172-7177. [Link]

-

Yu, X. H., et al. (2011). Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis. BMC plant biology, 11, 87. [Link]

-

Wikipedia. Cyclopropane fatty acid. [Link]

-

Yu, X. H., et al. (2011). Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis. PMC. [Link]

-

ResearchGate. Phylogenetic tree of cyclopropane synthase genes revealing evolutionary.... [Link]

-

Sauer, M. M., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. Journal of Biological Chemistry, 107618. [Link]

-

Ploux, O., et al. (2005). Escherichia coli Cyclopropane Fatty Acid Synthase: Is a Bound Bicarbonate Ion the Active-Site Base?. Biochemistry, 44(41), 13577-13586. [Link]

-

Le, A., et al. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Metabolites, 8(4), 74. [Link]

-

Trefely, S., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(6), 2246-2253. [Link]

-

Sauer, M. M., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PubMed. [Link]

-

Yu, X. H., et al. (2011). Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis. OSTI.GOV. [Link]

-

Hanus, L. O., et al. (2005). IDENTIFICATION OF CYCLOPROPYL FATTY ACIDS IN WALNUT (JUGLANS REGIA L.) OIL. Semantic Scholar. [Link]-Hanu%C5%A1-Goldshlag/a707a0c0e3953509b5522513c0f4553229b14798)

-

Bravi, E., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of agricultural and food chemistry, 64(24), 5066-72. [Link]

-

Ontosight AI. Unlocking the Potential of Dihydrosterculic Acid: A Deep Dive into its Biological and Medical Significance. [Link]

-

Macias, T., et al. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 47(9), 925-934. [Link]

-

Microbial ID, Inc. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). [Link]

-

Wahlström, A., et al. (2024). Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism. Nature Communications, 15(1), 4276. [Link]

-

Shimadzu. No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

-

Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. PMC. [Link]

-

Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition research (New York, N.Y.), 45, 1-11. [Link]

-

Paton, C. M., et al. (2023). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. Physiological reports, 11(16), e15783. [Link]

-

Liu, Y., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of lipid research, 59(5), 907-916. [Link]

-

Wahlström, A., et al. (2024). Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism. PubMed. [Link]

-

Saraf, A., et al. (1997). Quantification of ergosterol and 3-hydroxy fatty acids in settled house dust by gas chromatography-mass spectrometry: comparison with fungal culture and determination of endotoxin by a Limulus amebocyte lysate assay. Applied and environmental microbiology, 63(7), 2554-9. [Link]

-

Runguphan, W., & Keasling, J. D. (2014). Microbial production of fatty acid-derived fuels and chemicals. Current opinion in biotechnology, 26, 1-8. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Litchi chinensis fatty acid diversity: occurrence of the unusual cyclopropanoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 13. Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 8-(2-octylcyclopropyl)octanoate: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-(2-octylcyclopropyl)octanoate is a cyclopropane-containing fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, including biochemistry, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a strained three-membered ring embedded within a long aliphatic chain, imparts distinct chemical and physical properties that differentiate it from its unsaturated and saturated counterparts. The presence of the cyclopropane ring introduces a degree of rigidity and alters the molecule's conformational flexibility, which can influence its interactions with biological systems, such as cell membranes.[1] This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 8-(2-octylcyclopropyl)octanoate, along with detailed protocols for its characterization and analysis.

Molecular Structure and Identification

The fundamental structure of Methyl 8-(2-octylcyclopropyl)octanoate consists of an octanoic acid methyl ester with an octyl-substituted cyclopropane ring at the 8-position.

Physicochemical Properties

The physicochemical properties of Methyl 8-(2-octylcyclopropyl)octanoate are crucial for understanding its behavior in various applications, from its solubility in different solvents to its thermal stability.

Table 1: Physical and Chemical Properties of Methyl 8-(2-octylcyclopropyl)octanoate and a Related Analogue

| Property | Value (Methyl 8-(2-octylcyclopropyl)octanoate) | Value (methyl 8-(2-octylcycloprop-1-en-1-yl)octanoate - Analogue) | Source |

| Molecular Formula | C₂₀H₃₈O₂ | C₂₀H₃₆O₂ | [2] |

| Molecular Weight | 310.5 g/mol | 308.5 g/mol | [2] |

| IUPAC Name | methyl 8-(2-octylcyclopropyl)octanoate | methyl 8-(2-octylcycloprop-1-en-1-yl)octanoate | [2] |

| CAS Number | 10152-62-2 | 3220-60-8 | [2][3] |

| Melting Point | 43-45 °C (for the (1s,2r) stereoisomer) | Not available | BenchChem |

| Boiling Point | Not available | 384.8 °C at 760 mmHg | [3] |

| Density | Not available | 0.918 g/cm³ | [3] |

| Refractive Index | Not available | 1.472 | [3] |

| XLogP3 | 8.3 | Not available | [2] |

| Solubility | DMSO (1 mg/mL) | Not available | BenchChem |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Methyl 8-(2-octylcyclopropyl)octanoate. While experimental spectra are not widely published, predicted spectra based on its structure provide valuable insights.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 8-(2-octylcyclopropyl)octanoate is expected to show characteristic signals for the long aliphatic chains, the methyl ester group, and the unique protons of the cyclopropane ring.

-

~3.6 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).

-

~2.3 ppm (t, 2H): The triplet for the methylene protons adjacent to the carbonyl group (-CH₂-COO-).

-

~1.2-1.6 ppm (m): A complex multiplet region for the numerous methylene protons of the two long alkyl chains.

-

~0.8-0.9 ppm (t, 3H): A triplet for the terminal methyl group of the octyl chain.

-

~0.5-0.7 ppm and ~-0.3 ppm (m): The upfield multiplets characteristic of the cyclopropyl ring protons. The cis and trans protons on the ring will have distinct chemical shifts due to their different magnetic environments.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

~174 ppm: The carbonyl carbon of the ester group (C=O).

-

~51 ppm: The methoxy carbon of the ester group (-OCH₃).

-

~20-35 ppm: A series of peaks for the methylene carbons of the aliphatic chains.

-

~10-15 ppm: The carbons of the cyclopropane ring, which typically appear at unusually high field.

-

~14 ppm: The terminal methyl carbon of the octyl chain.

Predicted IR Spectrum

The infrared (IR) spectrum is useful for identifying key functional groups.

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the aliphatic chains.

-

~1740 cm⁻¹: A strong C=O stretching absorption characteristic of the ester functional group.

-

~1170 cm⁻¹: C-O stretching of the ester.

-

~1020 cm⁻¹ and ~3050 cm⁻¹ (weak): Vibrations associated with the cyclopropane ring C-H and C-C bonds, respectively.

Chemical Properties and Reactivity

Methyl 8-(2-octylcyclopropyl)octanoate exhibits reactivity typical of a long-chain fatty acid ester, with the cyclopropane ring conferring some unique stability and reactivity characteristics.

-

Ester Group Reactions: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also be reduced to the corresponding alcohol or undergo transesterification reactions.[1]

-

Cyclopropane Ring Stability: The cyclopropane ring is generally stable under neutral and mildly basic conditions. However, it can be susceptible to ring-opening reactions under strong acidic conditions, a characteristic of strained ring systems.[1] The thermal stability of cyclopropane-containing esters is reported to be greater than that of their epoxide analogs.[1]

-

Oxidation: The aliphatic chains can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.

Synthesis and Purification

Methyl 8-(2-octylcyclopropyl)octanoate is typically synthesized via the methanolysis of its corresponding carboxylic acid, 8-(2-octylcyclopropyl)octanoic acid. Common methods include:

-

Brønsted Acid Catalysis: Using an acid catalyst such as sulfuric acid (H₂SO₄) in methanol.[1]

-

Enzyme-Mediated Systems: Utilizing lipases, such as immobilized Candida antarctica lipase B, which can offer high yields and stereoselectivity.[1]

-

Microwave Assistance: Microwave irradiation can significantly reduce reaction times.[1]

Purification of the final product to high purity (>99.5%) is often achieved through a combination of techniques including short-path distillation to remove volatile impurities, chiral chromatography to resolve enantiomers, and crystallization.

Analytical Methodologies

The accurate identification and quantification of Methyl 8-(2-octylcyclopropyl)octanoate in various matrices require robust analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

Workflow for Characterization

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; "Sample" -> "Extraction" [label="Solvent Extraction"]; "Extraction" -> "Derivatization" [label="Transesterification (if necessary)"]; }

subgraph "cluster_Analysis" { label = "Instrumental Analysis"; style = "filled"; color = "#E6F4EA"; "Derivatization" -> "GC_MS" [label="GC-MS"]; "Derivatization" -> "LC_MS" [label="LC-MS/MS"]; }

subgraph "cluster_Data" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "GC_MS" -> "Data_Processing" [label="Chromatogram & Spectrum Analysis"]; "LC_MS" -> "Data_Processing"; "Data_Processing" -> "Quantification"; "Data_Processing" -> "Structure_Elucidation"; } }

Caption: A general workflow for the characterization of Methyl 8-(2-octylcyclopropyl)octanoate.Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of FAMEs due to its high resolution and sensitivity.

Protocol for GC-MS Analysis:

-

Sample Preparation:

-

If the analyte is in a complex matrix (e.g., biological tissue, oil), perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

If the fatty acid is not already in its methyl ester form, perform a transesterification reaction. A common method is to use a reagent like boron trifluoride in methanol or methanolic HCl.

-

Dissolve the final FAME extract in a suitable volatile solvent (e.g., hexane or heptane).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: A polar capillary column such as a ZB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating FAMEs.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase to 200-250 °C at a rate of 3-10 °C/min.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to Methyl 8-(2-octylcyclopropyl)octanoate by its retention time and mass spectrum.

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 310, although it may be weak. Characteristic fragment ions resulting from the cleavage of the ester group and the aliphatic chains will be more prominent.

-

Quantification can be performed using an internal standard and constructing a calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for analyzing FAMEs in complex mixtures without derivatization (if starting from the free fatty acid) and offers high sensitivity and specificity.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Perform lipid extraction as described for GC-MS.

-

If analyzing the methyl ester, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system for high-resolution separations.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-50 °C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. A precursor ion (e.g., [M+H]⁺ at m/z 311) is selected and fragmented, and a specific product ion is monitored.

-

-

-

Data Analysis:

-

Identify the analyte by its retention time and specific MRM transition.

-

Quantify using an appropriate internal standard (e.g., a deuterated analogue) and a calibration curve.

-

Conclusion

Methyl 8-(2-octylcyclopropyl)octanoate is a fascinating molecule with a unique combination of features from both saturated and unsaturated fatty acids. Its distinct physicochemical properties, driven by the presence of the cyclopropane ring, make it a valuable compound for research in various disciplines. The analytical methodologies detailed in this guide provide a robust framework for the accurate characterization and quantification of this and similar long-chain fatty acid methyl esters, enabling further exploration of their potential applications. As research continues, a deeper understanding of the experimental properties and biological activities of this compound will undoubtedly emerge.

References

-

PubChem. Methyl 8-(2-octylcyclopropyl)octanoate. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0282192). [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Royal Society of Chemistry. Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

YouTube. Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows. [Link]

-

PROSPRE. ¹H NMR Predictor. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

Mestrelab Resources. Starting Guide to NMRPredict Desktop. [Link]

-

PubChem. Methyl 2-octynoate. [Link]

-

MIT Open Access Articles. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

KAUST Repository. Octane prediction from infrared spectroscopic data. [Link]

-

PubChem. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Stenutz. methyl octanoate. [Link]

-

The Good Scents Company. methyl octanoate. [Link]

-

PubMed. Fluorescence properties of methyl 8-(2-anthroyl) octanoate, a solvatochromic lipophilic probe. [Link]

Sources

The Biophysical Role of Methyl 8-(2-octylcyclopropyl)octanoate in Bacterial Membrane Dynamics

Executive Summary

Bacterial survival in hostile environments—such as extreme cold, high osmotic pressure, and acidic pH—depends heavily on the dynamic remodeling of their cell membranes. A primary mechanism for this adaptation is the post-synthetic modification of membrane phospholipids, specifically the conversion of unsaturated fatty acids (UFAs) into cyclopropane fatty acids (CFAs).

Methyl 8-(2-octylcyclopropyl)octanoate (the fatty acid methyl ester of dihydrosterculic acid) serves as both the critical analytical biomarker for quantifying this adaptation and a standard for biophysical assays. Understanding the dual-function mechanics of the cyclopropane ring—which simultaneously enhances membrane fluidity while increasing localized structural order—provides a critical pathway for developing novel antimicrobial agents that target bacterial membrane integrity.

The Mechanistic Paradigm: The Dual Function of Cyclopropane Rings

The conversion of UFAs to CFAs introduces a profound biophysical paradox into the bacterial lipid bilayer. Based on advanced molecular dynamics simulations and biophysical characterizations, the cyclopropane ring exerts a "dual function" on membrane architecture [1]:

-

Enhancement of Fluidity (Cold Shock Survival): Unlike the flexible cis-double bond of an unsaturated lipid, the cyclopropane ring introduces a highly rigid kink into the acyl chain. This rigid steric hindrance is exceptionally effective at preventing the close packing of adjacent saturated lipids. By forcing the lipid chains apart, CFAs favor the formation of gauche defects and increase lateral lipid diffusion. This prevents a lethal fluid-to-gel phase transition when the bacteria are exposed to drastic cooling [2].

-

Enhancement of Stability (Acid/Osmotic Resistance): While global fluidity increases, the cyclopropane moiety severely restricts the rotation of the carbon-carbon bonds immediately flanking the ring. This induces a higher degree of localized order compared to UFAs, decreasing the membrane's permeability to protons and toxic compounds (e.g., antibiotics) [3].

Biosynthetic Pathway & Signal Transduction

The formation of CFAs is catalyzed by Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme is upregulated by the cfa gene during the transition from the exponential to the stationary growth phase, or in direct response to environmental stressors. CFAS utilizes S-adenosylmethionine (SAM) as a methylene donor, adding a -CH₂- group directly across the cis-double bond of a mature membrane phospholipid [4].

Biosynthetic pathway of cyclopropane fatty acids via CFAS-mediated cyclopropanation.

Experimental Workflows: Lipidomics & Biophysics

To rigorously evaluate the role of CFAs in drug resistance and membrane dynamics, researchers must employ a dual-pronged approach: chemical quantification of the CFA (via its methyl ester derivative) and biophysical measurement of the intact membrane.

Protocol 1: Lipidomic Profiling via GC-MS

Causality: Intact bacterial phospholipids are non-volatile and too massive for Gas Chromatography (GC). Transesterification cleaves the acyl chain from the glycerol backbone and attaches a methyl group. Dihydrosterculic acid is thus converted into Methyl 8-(2-octylcyclopropyl)octanoate , providing the volatility required for precise GC-MS quantification.

-

Harvest & Quench: Centrifuge 50 mL of bacterial culture (E. coli at OD₆₀₀ = 2.0). Immediately quench the pellet with liquid nitrogen to halt lipid metabolism.

-

Extraction (Folch Method): Homogenize the pellet in 3 mL of Chloroform:Methanol (2:1 v/v).

-

Derivatization (Transesterification): Evaporate the solvent under N₂. Add 1 mL of 1% methanolic HCl and incubate at 90°C for 1 hour. Extract the resulting Fatty Acid Methyl Esters (FAMEs) with hexane.

-

GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Methyl 8-(2-octylcyclopropyl)octanoate will elute distinctly from its unsaturated precursor (methyl oleate).

-

Validation & Control Check: Run a parallel extraction on a Δcfa knockout mutant strain. The Δcfa chromatogram must show a complete absence of the Methyl 8-(2-octylcyclopropyl)octanoate peak, confirming assay specificity.

Protocol 2: Biophysical Assessment via Fluorescence Polarization

Causality: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions into the membrane core. In a fluid membrane (high gauche defects caused by CFAs), DPH rotates freely during its excited state, emitting depolarized light. Measuring polarization ( P ) directly quantifies membrane rigidity.

-

Liposome Preparation: Hydrate extracted bacterial lipids in HEPES buffer and extrude through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).

-

Probe Incorporation: Incubate LUVs with 1 µM DPH for 30 minutes at room temperature in the dark.

-

Measurement: Excite the sample at 350 nm. Measure fluorescence emission at 428 nm using parallel ( I∥ ) and perpendicular ( I⊥ ) polarizers. Calculate polarization: P=(I∥−G⋅I⊥)/(I∥+G⋅I⊥) .

-

Validation & Control Check: Perform a temperature sweep from 10°C to 40°C. Wild-type liposomes (containing CFAs) will maintain a steady, low polarization at 10°C, whereas Δcfa liposomes will show a sharp spike in polarization, indicating a lethal fluid-to-gel phase transition.

Workflow for quantifying methyl dihydrosterculate and assessing membrane fluidity.

Quantitative Biophysical Impact

The table below summarizes the relative biophysical metrics of membrane acyl chains, highlighting why bacteria expend the ATP required to synthesize CFAs during stress conditions.

| Lipid Acyl Chain Type | Representative Molecule | Kink Rigidity | Lateral Diffusion | Phase Transition ( Tm ) Impact | Primary Biological Benefit |

| Saturated (SFA) | Palmitic Acid | Low (Straight chain) | Low | High (Promotes Gel Phase) | Basal structural integrity |

| Unsaturated (UFA) | Oleic Acid | Moderate (Flexible cis-bond) | High | Low (Promotes Fluid Phase) | Adaptation to moderate cold |

| Cyclopropane (CFA) | Dihydrosterculic Acid | High (Rigid cyclopropane) | Very High | Very Low (Prevents Gel Phase) | Extreme cold/acid shock survival |

Conclusion & Drug Development Implications

The presence of dihydrosterculic acid in the bacterial membrane is not merely a structural anomaly; it is a highly evolved defense mechanism. Because CFAs decrease membrane permeability, they inherently reduce the influx of traditional antibiotics. Consequently, the CFAS enzyme presents a highly attractive target for novel adjuvant therapies. By inhibiting CFAS, drug developers could artificially lock bacterial membranes into a vulnerable state, re-sensitizing multi-drug resistant strains to existing antibiotic arsenals. In this pipeline, Methyl 8-(2-octylcyclopropyl)octanoate will remain the indispensable analytical standard for verifying target engagement and enzyme inhibition.

References

-

How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? The Journal of Physical Chemistry B.[Link]

-

A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers. The Journal of Physical Chemistry B.[Link]

-

Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. Microbial Pathogenesis.[Link]

-

Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanation. Angewandte Chemie International Edition.[Link]

Sources

- 1. A ring to rule them all: the effect of cyclopropane Fatty acids on the fluidity of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 8-(2-octylcyclopropyl)octanoate: Physicochemical Profiling, Biological Significance, and Analytical Methodologies

Executive Summary

Methyl 8-(2-octylcyclopropyl)octanoate, commonly referred to in lipidomics as methyl dihydrosterculate, is a highly specialized cyclopropane fatty acid methyl ester (FAME). This technical guide provides an in-depth analysis of its exact mass, molecular formula, biosynthetic origins, and the rigorous gas chromatography-mass spectrometry (GC-MS) methodologies required for its accurate quantification.

Physicochemical Profiling

Methyl 8-(2-octylcyclopropyl)octanoate is the methyl ester derivative of dihydrosterculic acid. It is characterized by a 19-carbon backbone (including the cyclopropane ring) and a methyl ester group, resulting in a highly hydrophobic, non-polar structure[1]. Accurate mass determination is critical for distinguishing this molecule from isobaric or isomeric unsaturated fatty acids (such as methyl oleate derivatives) during high-resolution mass spectrometry (HRMS)[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Description / Significance |

| IUPAC Name | Methyl 8-(2-octylcyclopropyl)octanoate | Standardized chemical nomenclature[1]. |

| Common Synonyms | Methyl dihydrosterculate; Methyl cis-9,10-methyleneoctadecanoate | Widely used in lipidomic and agricultural literature[1]. |

| Molecular Formula | C₂₀H₃₈O₂ | Comprises the C19 fatty acid chain + C1 methyl ester[1]. |

| Exact Mass | 310.28718 Da | Critical for HRMS identification and eliminating false positives[1]. |

| Molecular Weight | 310.5 g/mol | Standard molar mass used for standard curve preparation[1]. |

Biological & Diagnostic Significance

The endogenous precursor, dihydrosterculic acid, is not synthesized de novo by mammals. Instead, it is synthesized by specific bacteria and plant families via the enzyme cyclopropane fatty acid (CFA) synthase[3].

Mechanistic Causality: CFA synthase catalyzes the addition of a methylene group—donated by S-adenosylmethionine (SAM)—directly across the cis-double bond of a monoenoic fatty acid (typically oleic acid) that is already esterified to a membrane phospholipid[4].

Because this pathway is highly conserved in specific lactic acid bacteria found in agricultural silage, the detection of methyl 8-(2-octylcyclopropyl)octanoate serves as a definitive diagnostic biomarker[2]. For example, in the dairy industry, the presence of this specific FAME in cow's milk proves that the animal was fed fermented silage, thereby providing a molecular basis to verify the authenticity of premium "Hay Milk" (which strictly forbids silage feeding)[2],[5].

Biosynthetic pathway of dihydrosterculic acid via cyclopropane fatty acid synthase.

Analytical Methodology: GC-MS/HRMS Workflow

The quantification of cyclopropane fatty acids requires meticulous sample preparation. Native fatty acids possess high boiling points and polarity, leading to poor chromatographic resolution. Derivatization into methyl esters increases volatility and thermal stability[2].

Causality in Experimental Design

A critical point of failure in CFA analysis is the choice of derivatization catalyst. Cyclopropane rings are highly susceptible to ring-opening artifacts under strong acidic conditions, which can generate artifactual branched-chain or unsaturated fatty acids. Therefore, a base-catalyzed transesterification (using KOH/MeOH) is strictly mandated. This preserves the structural integrity of the cyclopropyl moiety while efficiently converting the lipid into its volatile methyl ester counterpart[2].

Self-Validating Protocol: Step-by-Step Methodology

To ensure analytical trustworthiness, this protocol functions as a self-validating system by integrating internal standards and matrix spike recoveries.

-

Matrix Spiking & Internal Standard Addition: Prior to extraction, spike the sample (e.g., milk fat or bacterial isolate) with a known concentration of a non-endogenous internal standard (IS), such as nonadecanoic acid methyl ester (C19:0 FAME). This normalizes downstream extraction efficiency variations.

-

Lipid Extraction: Homogenize 100 mg of the sample in 2 mL of hexane to isolate the non-polar lipid fraction[2].

-

Base-Catalyzed Transesterification: Add 0.2 mL of 2 M methanolic potassium hydroxide (KOH/MeOH). Stir vigorously for 2 to 5 minutes at 30 °C. The base selectively cleaves the ester bonds of triglycerides without degrading the cyclopropane ring[2].

-

Neutralization & Phase Separation: Allow the mixture to settle. The upper hexane layer will contain the synthesized methyl 8-(2-octylcyclopropyl)octanoate.

-

GC-MS Injection: Inject 1 µL of the hexane layer into a GC-MS equipped with a low-polarity capillary column (e.g., SLB-5ms). Use a split ratio of 1:10 and a temperature gradient starting at 40 °C, ramping to 280 °C[2].

Step-by-step GC-MS analytical workflow for the extraction and quantification of FAMEs.

Mass Spectrometry Fragmentation & Data Interpretation

During Electron Ionization (EI) GC-MS analysis, methyl 8-(2-octylcyclopropyl)octanoate exhibits a highly reproducible fragmentation pattern. Identification must be confirmed by matching both the retention time against a synthesized standard and validating the presence of specific diagnostic ions[2].

Table 2: Diagnostic MS Fragmentation Ions

| Ion (m/z) | Ion Type / Origin | Diagnostic Significance |

| 310.2872 | Molecular Ion [M]⁺ | Confirms the exact mass of the intact C₂₀H₃₈O₂ molecule[1]. |

| 278.00 | [M - 32]⁺ | Represents the neutral loss of methanol (CH₃OH) from the ester group[2]. |

| 55.00 | Hydrocarbon Fragment | Common low-mass fragment indicative of cyclopropane/alkene structures[2]. |

| 69.00 | Hydrocarbon Fragment | Secondary qualifier ion used in Selected Ion Monitoring (SIM) mode[2]. |

By monitoring the exact mass of 310.2872 Da alongside the 278 m/z qualifier ion, researchers can confidently differentiate methyl dihydrosterculate from standard monounsaturated fatty acids (like methyl oleate, which has an exact mass of 296.2715 Da), ensuring high-fidelity lipidomic profiling.

References

-

Title: Methyl 8-(2-octylcyclopropyl)octanoate | C20H38O2 | CID 543406 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Authenticity of Hay Milk vs. Milk from Maize or Grass Silage by Lipid Analysis Source: Foods (MDPI) URL: [Link]

Sources

- 1. Methyl 8-(2-octylcyclopropyl)octanoate | C20H38O2 | CID 543406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbocyclic fatty acids in plants: biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculiafoetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

Advanced Technical Whitepaper: Toxicity, Safety Data, and Laboratory Handling of Methyl 8-(2-octylcyclopropyl)octanoate

Executive Summary

Methyl 8-(2-octylcyclopropyl)octanoate (commonly referred to as methyl dihydrosterculate or methyl cis-9,10-methyleneoctadecanoate) is a specialized cyclopropane-containing fatty acid methyl ester (FAME)[1]. Highly valued in advanced lipidomics, membrane biophysics, and drug delivery research, its unique planar cyclopropane ring mimics the steric hindrance of a cis-double bond while conferring absolute resistance to lipid peroxidation[2]. This whitepaper synthesizes the physicochemical properties, toxicological profile (SDS), and self-validating experimental protocols required for the safe and effective handling of this compound in biological research.

Chemical Identity & Structural Mechanics

The core research value of Methyl 8-(2-octylcyclopropyl)octanoate stems from its rigid, planar cyclopropane moiety. In biological membranes, unsaturated fatty acids (like oleic acid) introduce "kinks" that increase membrane fluidity. However, these double bonds are highly susceptible to oxidative degradation. By substituting the double bond with a cyclopropane ring, researchers achieve the same spatial orientation and membrane-modulating effects without the risk of oxidative instability[2].

Causality in Experimental Design: When integrated into lipid bilayers, the (1S,2R) stereochemistry of the cyclopropane ring restricts the rotational freedom of adjacent lipid acyl chains. This allows scientists to isolate the structural effects of lipid "kinking" from the chemical confounding variables of oxidation during in vitro assays.

Toxicological Profile & Safety Data Sheet (SDS) Analysis

Despite its potent ability to modulate cellular signaling pathways and lipid bilayers, Methyl 8-(2-octylcyclopropyl)octanoate exhibits an exceptionally benign safety profile. According to authoritative Safety Data Sheets (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS)[3].

Table 1: Physicochemical Properties

| Property | Value | Causality / Experimental Implication |

| IUPAC Name | Methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate | Stereochemistry dictates specific membrane packing interactions. |

| CAS Number | 3971-54-8 (cis-isomer) / 10152-62-2 | Critical for sourcing the correct isomer for structural studies[4],[1]. |

| Molecular Weight | 310.5 g/mol | Required for precise molarity calculations in liposome formulation[5]. |

| Physical State | Liquid | Requires volumetric or mass-based pipetting; prone to adherence to plasticware[5]. |

| Solubility | Chloroform, Methanol, Ethanol | Necessitates organic solvent handling and subsequent evaporation[5]. |

Table 2: Hazard Identification & Handling Specifications

| Hazard Category | Rating / Status | Handling Protocol & Causality |

| GHS Classification | Not Classified | Standard BSL-1 laboratory precautions are sufficient[3]. |

| NFPA Health | 0 (No hazard) | No specialized respiratory gear needed under ambient conditions[3]. |

| NFPA Flammability | 0 (Will not burn) | Safe for ambient benchtop handling; flash point is not applicable[3]. |

| NFPA Reactivity | 0 (Stable) | No risk of spontaneous decomposition; thermal stability is high[3]. |

| Environmental | Water Hazard Class 1 | Slightly hazardous to water; do not dispose in standard sink drains[3]. |

Handling Causality: While the compound itself has an NFPA Health rating of 0, its extreme lipophilicity means it can easily penetrate the stratum corneum if dissolved in organic carrier solvents (e.g., chloroform or methanol),[5]. Therefore, handling the stock solution requires nitrile gloves and a chemical fume hood to mitigate the hazards of the solvent, rather than the lipid itself.

Experimental Workflows: Membrane Integration & Cytotoxicity Validation

To utilize this compound in drug development, it must be properly integrated into a model membrane system. The following protocol outlines a self-validating workflow to formulate liposomes containing Methyl Dihydrosterculate and empirically confirm its non-toxic profile.

Protocol: Liposomal Formulation and Cytocompatibility Validation

Objective: To integrate the compound into a model lipid bilayer and validate its safety (Health = 0) in mammalian cell cultures.

-

Step 1: Lipid Film Preparation

-

Action: Combine a host lipid (e.g., POPC) and Methyl Dihydrosterculate at a 9:1 molar ratio in a glass vial using Chloroform/Methanol (2:1, v/v)[5].

-

Causality: The organic solvent mixture ensures complete solvation and homogeneous mixing of the lipophilic cyclopropane ester with the host phospholipids, preventing phase separation during vesicle formation.

-

-

Step 2: Solvent Evaporation & Desiccation

-

Action: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.

-

Causality: Nitrogen prevents the oxidation of the unsaturated host lipids. The vacuum removes trace cytotoxic solvent residues. This step is a critical self-validation mechanism: it ensures that subsequent cell viability assays measure the biological effect of the cyclopropane lipid, not the toxicity of residual chloroform.

-

-

Step 3: Hydration and Extrusion

-

Action: Hydrate the lipid film with PBS (pH 7.4) at 40°C (above the phase transition temperature, Tm, of POPC). Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

-

Self-Validation: Perform Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.1 validates that uniform Large Unilamellar Vesicles (LUVs) have been successfully formed.

-

-

Step 4: In Vitro Cytotoxicity Assay (MTT)

-

Action: Incubate HEK293 cells with the formulated LUVs (0-100 µM) for 24 hours. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

-

Causality: The use of empty POPC LUVs as a negative control isolates the biological effect of the cyclopropane ring. The expected result (high cell viability) empirically validates the SDS NFPA Health = 0 rating[3].

-

Visualizing the Workflow

The following diagram illustrates the logical progression from raw chemical handling to biological validation, emphasizing the self-validating checkpoints built into the protocol.

Workflow for liposomal integration and cytotoxicity validation of Methyl Dihydrosterculate.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11381345, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-. PubChem. URL:[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 543406, Methyl 8-(2-octylcyclopropyl)octanoate. PubChem. URL:[Link]

Sources

- 1. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- | C20H38O2 | CID 11381345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060053512A1 - Plant cyclopropane fatty acid synthase genes, proteins, and uses thereof - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Methyl 8-(2-octylcyclopropyl)octanoate | C20H38O2 | CID 543406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Discovery of Methyl 8-(2-octylcyclopropyl)octanoate in plant seed oils

An In-Depth Technical Guide to the Discovery and Analysis of Methyl 8-(2-octylcyclopropyl)octanoate in Plant Seed Oils

Introduction: Unveiling a Unique Class of Fatty Acids

Within the vast diversity of plant lipids, certain species harbor fatty acids with unique chemical structures that deviate from the common saturated and unsaturated linear chains. Among these are the cyclopropane fatty acids (CPFAs), characterized by a three-membered carbon ring embedded within the acyl chain. Methyl 8-(2-octylcyclopropyl)octanoate, the methyl ester of dihydrosterculic acid, is a prominent example of this class. Its discovery and characterization have opened new avenues in lipid biochemistry, plant physiology, and industrial oleochemistry.

These carbocyclic fatty acids are not widespread in the plant kingdom; their presence is largely restricted to a few plant orders, making them valuable chemotaxonomic markers.[1] The cyclopropane ring imparts distinct physical and chemical properties to the fatty acid, influencing membrane fluidity and stability.[2] In industry, there is growing interest in these molecules as precursors for saturated mid-chain branched fatty acids (SMCBFAs), which possess high oxidative stability and low melting points, making them desirable for specialty lubricants and other oleochemical products.[2]

This guide provides a comprehensive overview for researchers and drug development professionals on the discovery, biosynthesis, and state-of-the-art analysis of methyl 8-(2-octylcyclopropyl)octanoate in plant seed oils. It synthesizes field-proven insights with technical protocols to provide a self-validating framework for the study of this fascinating molecule.

Chapter 1: Botanical Distribution and Occurrence

The occurrence of methyl 8-(2-octylcyclopropyl)octanoate (dihydrosterculic acid) and related CPFAs is a distinctive trait of plants primarily within the order Malvales.[1][3] This includes families such as Malvaceae, Sterculiaceae, Bombacaceae, and Sapindaceae.[4][5][6][7] While often found alongside their cyclopropene counterparts (like sterculic and malvalic acids), dihydrosterculic acid can be a major component in certain species.[4][6]

One of the most notable sources is the seed oil of Litchi chinensis (Lychee), where CPFAs can constitute at least 40 mol% of the total fatty acids, with dihydrosterculic acid being a primary carbocyclic fatty acid.[1][8] The seeds of Sterculia foetida are another exceptionally rich source, known for containing up to 78% cyclopropene fatty acids, which are biosynthetically related to dihydrosterculic acid.[8][9] The distribution is not limited to seeds; CPFAs have also been detected in roots, leaves, and stems of plants in the Malvaceae family.[5][8]

| Plant Species | Family | CPFA Content in Seed Oil (Representative) | Key CPFA Components | Reference |

| Litchi chinensis | Sapindaceae | >40% | Dihydrosterculic acid | [1][8] |

| Sterculia foetida | Sterculiaceae | Up to 78% (mostly cyclopropene) | Sterculic acid, Dihydrosterculic acid | [8][9] |

| Gossypium hirsutum (Cotton) | Malvaceae | Variable, often minor | Malvalic, Sterculic, Dihydrosterculic acids | [10] |

| Adansonia spp. (Baobab) | Bombacaceae | Detected | Malvalic, Sterculic, Dihydrosterculic acids | [5] |

Chapter 2: The Biosynthetic Pathway of Dihydrosterculic Acid

The biosynthesis of cyclopropane fatty acids in plants is a well-defined pathway that modifies a common unsaturated fatty acid. The process begins with oleic acid (18:1Δ⁹), a ubiquitous fatty acid in plant lipids. The key transformation is the addition of a methylene bridge across the cis-double bond of oleate to form the cyclopropane ring of dihydrosterculate.[9][11]

This reaction is catalyzed by a specific cyclopropane fatty acid synthase (CPFAS) . The donor of the methylene group is S-adenosylmethionine (SAM) , which first provides a methyl group in an electrophilic addition to the double bond.[9][11][12] The resulting carbocation intermediate is then stabilized through a ring-closing step involving the loss of a proton, yielding the cyclopropane structure.[12]

Crucially, the substrate for this enzymatic reaction is not free oleic acid, but rather oleic acid esterified to a phospholipid, most commonly at the sn-1 position of phosphatidylcholine (PC).[2][9] This indicates that the modification occurs post-synthesis of the fatty acid chain and while it is incorporated into a complex lipid. Dihydrosterculic acid can then be further metabolized, for instance, by desaturation to form the cyclopropene fatty acid, sterculic acid.[11][12]

Chapter 3: Analytical Workflows for Identification and Quantification

The accurate analysis of methyl 8-(2-octylcyclopropyl)octanoate requires a multi-step workflow that ensures efficient extraction from the seed matrix, chemical derivatization for volatility, and robust chromatographic separation and detection.

Experimental Protocol: Lipid Extraction and Transesterification

The causality behind this protocol is to first isolate the total lipids from the seed matrix and then convert the fatty acids within those lipids (which are primarily in triacylglycerol form) into their more volatile fatty acid methyl ester (FAME) derivatives, which are amenable to gas chromatography.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 100-200 mg of finely ground plant seeds into a glass tube with a PTFE-lined cap. The grinding step is critical to increase the surface area for efficient solvent penetration.

-

Internal Standard Addition: Add a known quantity of an internal standard, such as methyl heptadecanoate (C17:0), which is not naturally present in the sample. This is a self-validating step, as the recovery of the internal standard will validate the efficiency of the extraction and derivatization process and allow for accurate quantification.

-

Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes and allow to stand for 1 hour to ensure complete extraction of lipids.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases. The lower chloroform phase, containing the lipids, is carefully transferred to a new clean tube.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to yield the total lipid extract.

-

Transesterification to FAMEs: Add 2 mL of 5% H₂SO₄ in methanol to the dried lipid extract.[13] Seal the tube tightly and heat at 85°C for 2 hours. This acid-catalyzed reaction simultaneously hydrolyzes the ester linkages of the triacylglycerols and methylates the resulting free fatty acids.

-